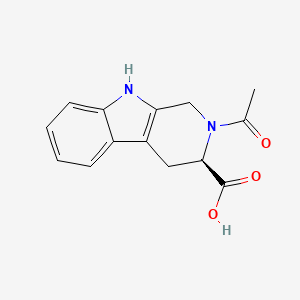

(3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

描述

(3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound belonging to the beta-carboline family Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline core. The subsequent steps involve acetylation and carboxylation to introduce the acetyl and carboxylic acid groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

化学反应分析

Carboxylic Acid Functional Group Reactions

The carboxylic acid group participates in classical acid-derived reactions, forming derivatives critical for pharmacological applications.

Key Findings :

-

Amidation is efficiently achieved using coupling agents like HATU under mild conditions (0–5°C to RT), as demonstrated in the synthesis of HDAC6 inhibitors .

-

Esterification often precedes further reactions (e.g., cyclization) in multi-step syntheses, such as tadalafil intermediate preparation .

Acetyl Group Transformations

The acetyl moiety undergoes substitution and elimination reactions, particularly in the presence of nucleophiles.

Key Findings :

-

Chloroacetyl analogs (e.g., in tadalafil synthesis) react with methylamine to form secondary amines, suggesting similar reactivity for acetyl derivatives under forcing conditions .

-

Direct hydrolysis of the acetyl group remains underexplored in literature.

Beta-Carboline Ring Modifications

The fused indole-pyridine system engages in electrophilic substitutions and redox reactions.

Key Findings :

-

Acylation at the indole nitrogen is feasible, as seen in the synthesis of methyl (3R)-2-(chloroacetyl) derivatives .

-

Oxidation of the tetrahydro ring to a fully aromatic system remains speculative but aligns with known beta-carboline chemistry.

Condensation and Cyclization

The compound serves as a scaffold for complex heterocycles via condensation reactions.

Key Findings :

-

The HWE reaction extends conjugation for applications in natural product synthesis .

-

Cyclization with amines (e.g., methylamine) forms tricyclic structures central to phosphodiesterase inhibitors like tadalafil .

Stereochemical Considerations

The (3R) configuration influences reaction outcomes:

科学研究应用

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline derivatives. Research indicates that compounds derived from this structure exhibit significant inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. For instance:

- Compound Efficacy : In vitro studies have reported IC50 values as low as 250 nM for certain derivatives against the Dd2 strain of P. falciparum .

- Selectivity and Safety : These compounds demonstrated high selectivity indices and low cytotoxicity in human cell lines, making them promising candidates for further development .

| Compound | IC50 (nM) | Selectivity Index | Cytotoxicity |

|---|---|---|---|

| Compound 7 | 250 | >10 | Low |

| Compound 9a | <2860 | >10 | Non-toxic |

Antiviral Properties

The compound has also been explored for its antiviral properties. Studies suggest that beta-carboline derivatives can inhibit viral replication mechanisms:

- Mechanism of Action : The interaction with viral enzymes has been proposed as a mechanism through which these compounds exert their antiviral effects .

- Effective Against Multiple Viruses : Research indicates activity against a range of viruses, including those causing respiratory infections.

Neuroprotective Effects

The neuroprotective potential of (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline derivatives has been documented in various studies:

- Protection Against Neurodegeneration : Some derivatives have shown the ability to protect neuronal cells from oxidative stress and apoptosis .

- Mechanism Insights : Molecular docking studies indicate that these compounds can interact with neuroprotective targets within the brain .

Case Study 1: Antimalarial Development

In a study conducted by Jeromine et al. (2022), a series of tetrahydro-beta-carbolines were synthesized and tested for their antiplasmodial activities. The most promising compound exhibited an IC50 value significantly lower than existing treatments, indicating its potential as a new antimalarial agent .

Case Study 2: Neuroprotection in Animal Models

A study published in RSC Advances demonstrated that specific derivatives of (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline could reduce neuroinflammation and improve cognitive function in rodent models of Alzheimer's disease . The findings suggest that these compounds may modulate pathways involved in neurodegeneration.

作用机制

The mechanism of action of (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which may explain its psychoactive effects. Additionally, its anticancer activity is thought to involve the inhibition of specific enzymes and signaling pathways critical for cancer cell proliferation and survival.

相似化合物的比较

Similar Compounds

Harmine: Another beta-carboline with psychoactive properties, commonly found in plants like Banisteriopsis caapi.

Harmaline: Similar to harmine, it has psychoactive and neuroprotective effects.

Tetrahydro-beta-carboline: A simpler structure compared to (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, but shares the beta-carboline core.

Uniqueness

This compound stands out due to its specific acetyl and carboxylic acid groups, which confer unique chemical reactivity and biological activity

生物活性

(3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a compound belonging to the beta-carboline family, which is noted for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of antimalarial and anticancer treatments.

- Molecular Formula : C15H16N2O3

- Molecular Weight : 272.3 g/mol

- CAS Number : 1218669-19-2

Antimalarial Activity

Research has indicated that derivatives of beta-carbolines exhibit significant antimalarial properties. A study focused on related compounds demonstrated that certain tetrahydro-beta-carbolines (THβCs) possess potent activity against Plasmodium falciparum, the parasite responsible for malaria. For instance, compounds with IC50 values below 1 µM were identified as highly effective, showcasing the potential of these derivatives in treating malaria .

In particular, this compound has been explored for its interaction with enzymes critical to parasite metabolism. Molecular docking studies suggest that this compound may inhibit specific targets within the parasite's metabolic pathways, leading to its antiplasmodial effects .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies showed that this compound exhibits moderate cytotoxicity against human tumor cells. For example, IC50 values ranged from 8.8 to 18.1 µM across different cell lines including lung fibroblasts and gastric adenocarcinoma .

The selectivity index (SI), which compares the toxicity to normal cells versus cancer cells, is critical in assessing the therapeutic potential of this compound. The findings suggest that certain derivatives are less toxic to normal cells while maintaining efficacy against cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum | < 1 | High efficacy against strains |

| Cytotoxicity | Human lung fibroblasts | 8.8 - 18.1 | Moderate cytotoxicity |

| Cytotoxicity | Gastric adenocarcinoma | 10 - 20 | Selective against tumor cells |

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Enzymatic Activity : Molecular docking studies have shown that this compound can bind to active sites of enzymes in Plasmodium falciparum, disrupting critical metabolic processes.

- Induction of Apoptosis : In cancer cell lines, it has been observed that treatment with this compound leads to increased markers of apoptosis, indicating a potential mechanism for its anticancer activity.

属性

IUPAC Name |

(3R)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-8(17)16-7-12-10(6-13(16)14(18)19)9-4-2-3-5-11(9)15-12/h2-5,13,15H,6-7H2,1H3,(H,18,19)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOYXYPGWILLRY-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC2=C(C[C@@H]1C(=O)O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。